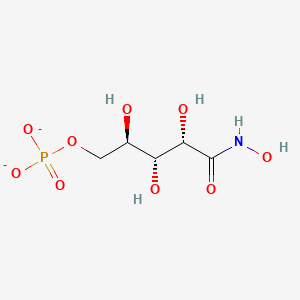

5-phospho-D-arabinonohydroxamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10NO9P-2 |

|---|---|

Molecular Weight |

259.11 g/mol |

IUPAC Name |

[(2R,3R,4S)-2,3,4-trihydroxy-5-(hydroxyamino)-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H12NO9P/c7-2(1-15-16(12,13)14)3(8)4(9)5(10)6-11/h2-4,7-9,11H,1H2,(H,6,10)(H2,12,13,14)/p-2/t2-,3-,4+/m1/s1 |

InChI Key |

OHQFMJPEBPCIEQ-JJYYJPOSSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)NO)O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C(C(=O)NO)O)O)O)OP(=O)([O-])[O-] |

Synonyms |

5-phospho-D-arabinonohydroxamic acid 5-phosphoarabinonohydroxamic acid |

Origin of Product |

United States |

Synthesis and Derivatization of 5 Phospho D Arabinonohydroxamate

Methodologies for Chemical Synthesis

The synthesis of 5-phospho-D-arabinonohydroxamate (5PAH) is a multi-step process that typically begins with a derivative of D-arabinose. A key intermediate in this synthesis is often D-arabinono-1,4-lactone or a protected form of D-arabinose. sigmaaldrich.com The general synthetic strategy involves the phosphorylation of the C5 hydroxyl group of the arabinose scaffold, followed by the conversion of a carboxylate or lactone functionality into a hydroxamate group.

One plausible synthetic route, drawing parallels from the synthesis of structurally similar compounds like 5-deoxy-5-phospho-D-ribonohydroxamic acid, involves the formation of a phosphorylated lactone intermediate. This intermediate can then undergo nucleophilic attack by hydroxylamine (B1172632) to yield the desired this compound. The phosphorylation step itself can be achieved using various phosphorylating agents, with appropriate protection of other hydroxyl groups on the sugar ring to ensure regioselectivity.

A pivotal study by Roux et al. in 2004 detailed the design and synthesis of this compound as a potent inhibitor of phosphomannose isomerase. nih.gov While the specific, step-by-step protocol from this primary literature is not detailed here, the successful synthesis underscores the feasibility of obtaining this complex molecule through established organic chemistry techniques.

Design Principles for Structural Analogs

The design of structural analogs of this compound is primarily guided by the structure of the target enzyme's active site and the mechanism of the enzymatic reaction it inhibits. 5PAH is a known potent inhibitor of Type I phosphomannose isomerase (PMI), a zinc-dependent metalloenzyme. nih.govnih.gov The design of inhibitors for such enzymes follows several key principles:

Mimicking the Transition State: Many potent enzyme inhibitors are designed as transition state analogs, molecules that structurally and electronically resemble the high-energy transition state of the substrate during the enzymatic reaction. The hydroxamate moiety of 5PAH is believed to mimic the enediolate intermediate of the isomerization reaction catalyzed by PMI. researchgate.net

Chelation of the Metal Cofactor: Metalloenzymes like PMI utilize a metal ion, in this case, zinc (Zn²⁺), as a crucial cofactor in their active site. wikipedia.orgnih.gov The hydroxamate group (-CONHOH) is a strong bidentate chelator of zinc ions. jmb.or.kr This chelation is a critical factor in the high-affinity binding of 5PAH to the enzyme, effectively blocking the active site and inhibiting its function. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying different parts of the inhibitor molecule to understand how these changes affect its inhibitory potency and selectivity. For analogs of 5PAH, this would involve altering the sugar backbone (e.g., changing stereochemistry, removing or modifying hydroxyl groups) and the nature of the zinc-binding group to optimize interactions with the enzyme's active site.

Exploration of Modified Derivatives and Their Impact on Inhibitory Profiles

The exploration of modified derivatives of this compound provides valuable insights into the structure-activity relationships and the determinants of inhibitory potency.

A stark example of the importance of the hydroxamate group is the comparison between this compound (5PAH) and its corresponding carboxylate analog, 5-phospho-D-arabinonate (5PAA). While 5PAH exhibits nanomolar affinity for phosphomannose isomerase, 5PAA is devoid of any significant inhibitory activity. nih.govnih.gov This dramatic difference underscores the critical role of the hydroxamate moiety in chelating the active site zinc ion, which is essential for potent inhibition.

Furthermore, the inhibitory profile of this compound and its potential derivatives extends beyond phosphomannose isomerase. The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical metabolic route, and its enzymes, such as 6-phosphogluconate dehydrogenase (6PGD), are attractive targets for drug discovery, particularly in cancer and infectious diseases. nih.govmdpi.com The design of inhibitors for 6PGD has also focused on mimicking the high-energy enediol intermediate of the reaction it catalyzes. researchgate.net

The table below summarizes the inhibitory data for this compound and a related compound against phosphomannose isomerase, highlighting the impact of the functional group on inhibitory potency.

| Compound Name | Target Enzyme | Inhibitory Potency (Ki) | Reference |

| This compound (5PAH) | Phosphomannose Isomerase (PMI) | Nanomolar range | nih.govnih.gov |

| 5-phospho-D-arabinonate (5PAA) | Phosphomannose Isomerase (PMI) | No significant inhibition | nih.govnih.gov |

The development of cell-permeant derivatives is another important avenue of exploration. The phosphate group of 5PAH is negatively charged, which can hinder its ability to cross cell membranes. To overcome this, pro-drug strategies can be employed, where the phosphate group is masked with ester groups. These masking groups can be cleaved by intracellular esterases, releasing the active inhibitor inside the cell. researchgate.net This approach has been successfully used to enhance the cellular activity of other phosphate-containing inhibitors.

Enzyme Targets and Biological Systems

Phosphoglucose (B3042753) Isomerase (PGI)

Phosphoglucose Isomerase (PGI), also known as glucose-6-phosphate isomerase, is a ubiquitous enzyme that plays a central role in cellular metabolism. 5-phospho-D-arabinonohydroxamate is recognized as a potent inhibitor of PGI. nih.gov

PGI catalyzes the reversible isomerization of D-glucose-6-phosphate (G6P) to D-fructose-6-phosphate (F6P), a critical step in both glycolysis and gluconeogenesis. nih.gov This reaction connects the metabolism of glucose with downstream energy production and biosynthetic pathways. Beyond its primary role in glycolysis, PGI is also involved in the pentose (B10789219) phosphate (B84403) pathway, which is essential for generating NADPH and the precursors for nucleotide biosynthesis. nih.gov The enzyme's activity is crucial for maintaining cellular energy homeostasis and providing building blocks for cell growth and proliferation.

In eukaryotes, PGI is a well-conserved enzyme found in the cytoplasm. The crystal structure of rabbit muscle PGI complexed with this compound has been determined, providing detailed insights into the inhibitor's binding mode. nih.gov This research revealed that this compound is one of the most potent inhibitors of the isomerization reaction reported to date, with a Ki of 2 x 10⁻⁷ M. nih.gov The inhibitor mimics the transition state of the reaction, binding tightly to the active site and preventing the conversion of the natural substrates. nih.gov

| Enzyme Target | Source Organism | Inhibitor | Ki Value |

| Phosphoglucose Isomerase (PGI) | Rabbit | This compound | 2 x 10⁻⁷ M |

This table presents the inhibition constant (Ki) of this compound for Phosphoglucose Isomerase from a eukaryotic source.

In some prokaryotes and archaea, a bifunctional enzyme possessing both phosphoglucose isomerase and phosphomannose isomerase activity exists. uniprot.orgnih.gov For instance, the hyperthermophilic archaeon Pyrobaculum aerophilum possesses a bifunctional PGI/PMI that catalyzes the isomerization of both glucose-6-phosphate and mannose-6-phosphate (B13060355) to fructose-6-phosphate. uniprot.orgnih.gov While specific inhibition studies of this compound on these bifunctional enzymes are not extensively detailed in the reviewed literature, the compound's known potent inhibition of both PGI and PMI from other sources suggests it would likely be an effective inhibitor of these bifunctional enzymes as well. Another example is the bifunctional phosphomannose isomerase/GDP-D-mannose pyrophosphorylase from Helicobacter pylori. nih.gov

Phosphomannose Isomerase (PMI)

Phosphomannose Isomerase (PMI), or mannose-6-phosphate isomerase, is another key enzyme in carbohydrate metabolism that is strongly inhibited by this compound. nih.gov

PMI catalyzes the reversible isomerization of D-mannose-6-phosphate (M6P) to D-fructose-6-phosphate (F6P). wikipedia.org This reaction is crucial for the metabolism of D-mannose, allowing it to enter the glycolytic pathway. Furthermore, PMI plays a vital role in the biosynthesis of mannosylated structures, such as the carbohydrate portions of glycoproteins and other glycoconjugates. medchemexpress.com In many organisms, the production of GDP-D-mannose, a key precursor for these mannosylation reactions, is dependent on the activity of PMI.

PMI is an essential enzyme for the viability of many fungal and yeast species, making it an attractive target for antifungal drug development. nih.gov this compound has been shown to be a highly potent inhibitor of both type I and type II PMI. nih.gov

Specifically, it exhibits nanomolar affinity for the type I PMI from the pathogenic yeast Candida albicans. nih.gov Theoretical and biochemical studies have demonstrated that the hydroxamate group of this compound coordinates with the essential zinc ion in the active site of the Candida albicans PMI, leading to its potent inhibitory effect. nih.gov In contrast, a similar compound, 5-phospho-D-arabinonate, which has a carboxylate group instead of a hydroxamate, shows no significant inhibitory activity against PMI. nih.gov The compound is also a potent inhibitor of PMI from baker's yeast (Saccharomyces cerevisiae). nih.gov

| Enzyme Target | Source Organism | Inhibitor | Noted Potency |

| Phosphomannose Isomerase (Type I) | Candida albicans | This compound | Nanomolar affinity |

| Phosphomannose Isomerase (Type I) | Baker's Yeast (Saccharomyces cerevisiae) | This compound | Potent inhibitor |

| Phosphomannose Isomerase (Type II) | Pseudomonas aeruginosa | This compound | Potent inhibitor |

This table summarizes the potent inhibitory activity of this compound against Phosphomannose Isomerase from various microbial sources.

PMI from Bacterial Species

Research has demonstrated that this compound is a formidable inhibitor of bacterial phosphomannose isomerases. nih.gov Notably, it exhibits a strong inhibitory effect on the type II PMI found in Pseudomonas aeruginosa, a bacterium of significant clinical relevance. nih.gov Studies have characterized this inhibition, revealing a nanomolar affinity of the compound for the bacterial enzyme. nih.gov

Furthermore, this compound has been shown to strongly inhibit the type I PMI from Escherichia coli. nih.gov This broad activity against both type I and type II bacterial PMIs underscores its potential as a tool for studying bacterial carbohydrate metabolism.

Inhibition of Bacterial Phosphomannose Isomerases by this compound

| Bacterial Species | PMI Type | Inhibition Constant (Ki) |

|---|---|---|

| Pseudomonas aeruginosa | Type II | Nanomolar affinity |

| Escherichia coli | Type I | Strong inhibition noted |

Human Phosphomannose Isomerase

The human counterpart of phosphomannose isomerase is also a target of this compound. The human PMI is a type I enzyme, and this potent inhibitor binds to it with high affinity. nih.gov Detailed kinetic studies have determined the inhibition constant (Ki) of this compound for human PMI to be 41 nM, which is the lowest value ever reported for an inhibitor of this enzyme. nih.gov This strong binding underscores the compound's significant interaction with the human enzyme.

Inhibition of Human Phosphomannose Isomerase by this compound

| Enzyme Source | PMI Type | Inhibition Constant (Ki) |

|---|---|---|

| Human | Type I | 41 nM |

Other Enzyme Targets

Beyond its effects on phosphomannose isomerases, this compound is also a highly potent inhibitor of phosphoglucose isomerase (PGI). nih.gov This enzyme catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate, a critical step in glycolysis and gluconeogenesis. The inhibitory activity of this compound against PGI is significant, with a reported Ki value of 2 x 10⁻⁷ M for the enzyme from rabbit muscle. The structural and mechanistic similarities between PMI and PGI likely account for this dual inhibitory action.

Inhibition of Other Enzymes by this compound

| Enzyme | Enzyme Source | Inhibition Constant (Ki) |

|---|---|---|

| Phosphoglucose Isomerase (PGI) | Rabbit Muscle | 2 x 10⁻⁷ M |

Mechanism of Enzyme Inhibition by 5 Phospho D Arabinonohydroxamate

Mimicry of the cis-enediol(ate) High-Energy Intermediate

Phosphomannose isomerase catalyzes the reversible isomerization of D-mannose 6-phosphate to D-fructose 6-phosphate through a proposed mechanism that involves the formation of a high-energy cis-enediol(ate) intermediate. nih.gov 5-phospho-D-arabinonohydroxamate is a synthetic molecule meticulously designed to resemble this transient intermediate. nih.gov Its structure is analogous to the cis-enediol(ate) form of the substrate, with the key difference being the substitution of a nitrogen atom for the C1 carbon. nih.gov

A crucial aspect of this mimicry lies in the interaction with the zinc cofactor (Zn²⁺) present in the active site of type I PMIs. nih.gov Biochemical and theoretical studies have demonstrated that 5PAH coordinates with the active site Zn²⁺ through its hydroxamate moiety, rather than its phosphate (B84403) group. nih.gov This interaction is believed to mirror the binding of the enediolate intermediate to the zinc ion, which plays a critical catalytic role in stabilizing this high-energy species during the isomerization reaction. nih.gov The hydroxamate group of 5PAH, with its potential for a negative charge, effectively mimics the anionic character of the postulated cis-enediol(ate) intermediate.

Comparative Analysis with Other Intermediate Analogs

The potency of this compound as an inhibitor of phosphomannose isomerase becomes even more apparent when compared to other structurally related intermediate analogs.

One such analog is 5-phospho-D-arabinonate (5PAA) , where the hydroxamate functional group of 5PAH is replaced by a carboxylate group. nih.gov Despite its structural similarity, 5PAA shows no significant inhibitory activity against PMI. nih.govnih.gov Theoretical studies suggest that the complexation of PMI by 5PAH is energetically much more favorable than by 5PAA. nih.gov This stark difference in inhibitory power underscores the critical role of the hydroxamate moiety in effectively mimicking the electronic and structural properties of the cis-enediol(ate) intermediate and its interaction with the active site zinc ion.

Another relevant comparator is 5-phospho-D-arabinonhydrazide (5PAHz) . While also designed as an analogue of the high-energy intermediate, its inhibitory effect on PMI is notably less potent than that of 5PAH. This is attributed to the neutral nature of the hydrazide group in 5PAHz, which does not mimic the anionic character of the cis-enediol(ate) intermediate as effectively as the hydroxamate group of 5PAH.

The superior inhibitory capacity of 5PAH compared to these and other analogs firmly establishes it as a highly effective high-energy intermediate analogue inhibitor of phosphomannose isomerase.

| Compound Name | Structure | Key Functional Group | Inhibitory Potency against PMI |

| This compound (5PAH) | Arabinose backbone with a phosphate group and a hydroxamate moiety. | Hydroxamate | High |

| 5-phospho-D-arabinonate (5PAA) | Arabinose backbone with a phosphate group and a carboxylate moiety. | Carboxylate | Negligible |

| 5-phospho-D-arabinonhydrazide (5PAHz) | Arabinose backbone with a phosphate group and a hydrazide moiety. | Hydrazide | Moderate |

Binding Stoichiometry and Reversibility

The inhibition of phosphomannose isomerase by this compound is characterized as a reversible process. This is evidenced by the reporting of inhibition constants (Ki values), which are characteristic of reversible enzyme inhibition. nih.gov The nature of the non-covalent interactions between the inhibitor and the enzyme, primarily the coordination of the hydroxamate group to the zinc ion and hydrogen bonding within the active site, allows for the dissociation of the inhibitor and the restoration of enzyme activity upon its removal. Competitive inhibition, a form of reversible inhibition, has been described for 5PAH with respect to the enzyme's substrate. nih.gov

Structural and Molecular Interaction Studies of 5 Phospho D Arabinonohydroxamate Complexes

X-ray Crystallography of Enzyme-Inhibitor Complexes

While a direct X-ray crystal structure of an enzyme in complex with 5-phospho-D-arabinonohydroxamate has not been reported, extensive structural information is available for its target enzymes, such as phosphomannose isomerase (PMI). These structures, in conjunction with biochemical data, have served as the foundation for detailed computational models of the inhibitor-enzyme complex.

Active Site Architecture and Inhibitor Conformation

The active site of Type I phosphomannose isomerases, the primary target of this compound, is characterized by the presence of a catalytic zinc ion (Zn²⁺). This metal ion is crucial for the enzymatic activity and serves as the primary binding site for the inhibitor. The active site is a well-defined pocket shaped by several conserved amino acid residues that coordinate the metal ion and interact with the substrate or inhibitor.

Biochemical studies have demonstrated that this compound binds to the Zn²⁺ ion within the PMI active site. nih.gov Computational modeling based on the crystal structure of Candida albicans PMI suggests a specific conformation for the bound inhibitor. In this model, the hydroxamate moiety of this compound acts as a bidentate ligand, with both the carbonyl and hydroxyl oxygens of the hydroxamate group coordinating the zinc ion. This binding mode is a key feature of its potent inhibitory action.

Identification of Key Amino Acid Residues in Ligand Binding

The binding of this compound within the active site of PMI is further stabilized by a network of interactions with key amino acid residues. Computational models have identified several residues that play a critical role in anchoring the inhibitor. nih.gov

| Interacting Residue | Interaction Type | Moiety of this compound Involved |

| Zinc (Zn²⁺) | Metal Coordination | Hydroxamate group |

| Gln111 | Hydrogen Bond | Hydroxamate group |

| Lys136 | Hydrogen Bond | Phosphate (B84403) group |

| Arg138 | Hydrogen Bond | Phosphate group |

| His113 | Hydrogen Bond | Hydroxyl groups |

These interactions collectively contribute to the high-affinity binding of this compound to the enzyme, effectively blocking the active site and preventing substrate binding.

Water Molecule Networks in the Active Site

Water molecules are known to play a significant role in mediating protein-ligand interactions. In the context of enzyme active sites, ordered water molecules can form hydrogen-bonding networks that contribute to the stability of the enzyme-ligand complex. While specific details regarding the water network in a this compound-enzyme complex are not available from direct crystallographic data, studies of related enzyme systems suggest that water molecules likely mediate interactions between the inhibitor and more distant residues in the active site, further stabilizing the bound conformation.

Computational and Theoretical Investigations

Given the absence of a direct crystal structure, computational and theoretical methods have been indispensable in elucidating the binding mode and energetics of this compound.

Molecular Mechanics and Quantum Chemical Calculations

A detailed theoretical investigation into the binding of this compound to a 164-residue model of PMI has been conducted using the SIBFA (Sum of Interactions Between Fragments Ab initio) polarizable molecular mechanics procedure. nih.govjussieu.fr This method allows for a detailed breakdown of the interaction energies, including electrostatic, polarization, exchange-repulsion, and dispersion components.

To validate the molecular mechanics results, parallel quantum chemical calculations have been performed on a model of the recognition site, including the inhibitor and key amino acid residues, totaling up to 140 atoms. nih.govjussieu.fr These high-level calculations have shown that the SIBFA intermolecular interaction energies are able to reproduce the quantum chemistry results with a high degree of accuracy (relative errors of less than 3%). nih.govjussieu.fr

Modeling of Binding Modes and Energetics

Computational studies have been crucial in comparing the binding of this compound (a potent inhibitor) with its analogue, 5-phospho-D-arabinonate (which lacks inhibitory activity). nih.govjussieu.fr The primary difference between these two compounds is the replacement of the hydroxamate moiety with a carboxylate group.

The theoretical investigations revealed that the complexation of PMI by this compound is significantly more favorable than by 5-phospho-D-arabinonate. nih.govjussieu.fr The energy-minimized structure of the PMI-5-phospho-D-arabinonohydroxamate complex indicates that the ligation of the Zn²⁺ ion by the hydroxamate group is much more favorable than by the phosphate group. nih.govjussieu.fr

| Compound | Predicted Binding Affinity | Key Binding Feature |

| This compound | High (nanomolar affinity) | Strong coordination of the hydroxamate group to the active site Zn²⁺ |

| 5-phospho-D-arabinonate | Negligible | Weak interaction of the carboxylate group with the active site |

These computational findings are consistent with experimental observations and provide a molecular-level explanation for the potent inhibitory activity of this compound. nih.govjussieu.fr The strong chelation of the active site zinc ion by the hydroxamate group effectively mimics a high-energy intermediate state of the enzymatic reaction, leading to tight binding and potent inhibition. nih.gov

Dynamics of Enzyme-Inhibitor Interactions

The potent inhibitory action of this compound (5PAH) stems from its design as a high-energy intermediate analogue, allowing it to bind with high affinity to the active sites of specific metalloenzymes. nih.govresearchgate.net Understanding the dynamics of this interaction is crucial for elucidating the mechanism of inhibition and for the rational design of future inhibitors. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, have provided profound insights into the time-dependent behavior of the enzyme-inhibitor complex. nih.govnih.gov

MD simulations are a powerful computational tool for studying the physical movements of atoms and molecules, offering a dynamic view of how an inhibitor like 5PAH interacts with an enzyme over time. nih.gov These simulations have been instrumental in exploring the conformational changes induced upon binding. For instance, studies on phosphomannose isomerase (PMI) have utilized polarizable molecular mechanics procedures to unravel the structural and energetic facets of 5PAH binding. nih.gov Theoretical investigations consistently show that the complexation of PMI by 5PAH is significantly more favorable than by its carboxylate counterpart, 5-phospho-D-arabinonate (5PAA). nih.gov This difference underscores the critical role of the hydroxamate moiety in achieving potent inhibition. nih.gov

The primary interaction involves the chelation of the active site Zn(II) ion by the hydroxamate group of 5PAH. nih.gov This mode of binding is energetically much more favorable than potential ligation by the phosphate group. nih.gov Quantum-chemical computations on models of the enzyme's recognition site have validated these findings, confirming the accuracy of the molecular mechanics models. nih.gov The detailed view afforded by these simulations helps identify the specific active site residues involved in the interaction, which is essential for understanding the catalytic mechanism the inhibitor disrupts. nih.govresearchgate.net The crystal structure of rabbit phosphoglucose (B3042753) isomerase (PGI) in complex with 5PAH reveals that residues such as Glu-357 and Arg-272 are key to the catalytic process that 5PAH inhibits. researchgate.net

The table below summarizes the key molecular interactions between this compound and its target enzyme active site, as elucidated by structural and computational studies.

| Interacting Moiety of 5PAH | Enzyme Active Site Component | Type of Interaction | Significance |

| Hydroxamate Group | Catalytic Zn(II) ion | Metal Chelation | Primary anchor, responsible for high-affinity binding. nih.gov |

| Hydroxamate Group | Active Site Residues (e.g., Glu-357) | Hydrogen Bonding | Stabilizes the inhibitor in the active site and supports the catalytic model. researchgate.net |

| Phosphate Group | Active Site Residues (e.g., Arg-272) | Ionic Interactions / Hydrogen Bonding | Orients the inhibitor and contributes to binding stability. researchgate.net |

| Arabinonohydroxamate Backbone | Various Active Site Residues | Van der Waals Forces / Hydrogen Bonding | Provides additional stabilizing contacts. |

Spectroscopic Techniques for Binding Characterization

To experimentally quantify the binding dynamics and thermodynamics of this compound with its target enzymes, several biophysical and spectroscopic techniques are employed. These methods provide critical data on binding affinity, stoichiometry, and the energetic forces driving the interaction.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a fundamental technique for the detailed thermodynamic characterization of molecular interactions. springernature.com It directly measures the heat that is either released (exothermic) or absorbed (endothermic) when an inhibitor binds to its target enzyme. youtube.com In a typical ITC experiment, a solution of 5PAH is titrated into a sample cell containing the target enzyme, and the minute temperature changes are recorded. youtube.com

This method allows for the direct determination of several key thermodynamic parameters in a single experiment:

Binding Affinity (Ka) or Dissociation Constant (KD): A measure of the strength of the interaction. 5PAH exhibits a nanomolar affinity for PMI. nih.gov

Stoichiometry (n): The molar ratio of the inhibitor to the enzyme in the complex. youtube.com

Enthalpy Change (ΔH): The heat change associated with the binding event, providing insight into the types of bonds being formed and broken. researchgate.net

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding. researchgate.net

Together, these parameters provide a complete thermodynamic signature of the binding event, which is invaluable for understanding the molecular driving forces. nih.gov For example, ITC can distinguish between interactions driven by enthalpy (favorable bond formation) and those driven by entropy (often related to the hydrophobic effect and solvent rearrangement). nih.gov

The table below presents a hypothetical, yet representative, set of thermodynamic data for the binding of this compound to a target enzyme as would be determined by ITC.

| Thermodynamic Parameter | Symbol | Representative Value | Unit |

| Dissociation Constant | KD | 200 | nM |

| Stoichiometry | n | 1.1 | - |

| Enthalpy Change | ΔH | -15.5 | kcal/mol |

| Entropy Change | ΔS | -18.2 | cal/mol·K |

| Gibbs Free Energy | ΔG | -9.9 | kcal/mol |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is another powerful technique for studying molecular interactions in real-time. nih.gov In an SPR experiment, the enzyme is typically immobilized on a sensor chip surface, and a solution containing 5PAH is flowed over it. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass accumulating on the chip. nih.gov

A key advantage of SPR is its ability to provide kinetic data, including:

Association Rate Constant (kon): The rate at which the inhibitor binds to the enzyme.

Dissociation Rate Constant (koff): The rate at which the enzyme-inhibitor complex breaks apart.

The equilibrium dissociation constant (KD) can be calculated from the ratio of these rates (koff/kon). This kinetic information provides a more dynamic picture of the interaction compared to the equilibrium-based snapshot from ITC. nih.gov

Catalytic Mechanism Elucidation Through 5 Phospho D Arabinonohydroxamate Binding

Insights into Proton Transfer Mechanisms in Isomerases

The binding of 5-phospho-D-arabinonohydroxamate has been instrumental in clarifying the proton transfer steps that are central to the catalytic cycle of isomerases like phosphoglucose (B3042753) isomerase (PGI) and phosphomannose isomerase (PMI). These enzymes catalyze the interconversion of aldose and ketose sugars, a process that necessitates the shuttling of protons.

The crystal structure of rabbit phosphoglucose isomerase in complex with 5PAH has provided significant evidence for the roles of specific amino acid residues in this process. proteopedia.orgnih.gov The interaction of 5PAH within the active site supports a model where Glutamate-357 (Glu-357) acts as the primary acid-base catalyst, responsible for transferring a proton between carbon 1 (C1) and carbon 2 (C2) of the sugar substrate via a cis-enediol(ate) intermediate. proteopedia.orgnih.gov The inhibitor's structure, mimicking this intermediate, allows for detailed analysis of the hydrogen-bonding network. For instance, the distance between 5PAH and Glu-357 in the crystal structure is consistent with its proposed role in proton transfer. proteopedia.org Furthermore, the binding of 5PAH helps to identify other key residues, such as Arginine-272 (Arg-272), which is proposed to stabilize the negatively charged enediol(ate) intermediate. proteopedia.org

In the case of phosphomannose isomerase, theoretical studies based on the binding of 5PAH have also helped to identify active site residues likely involved in the proton transfer between the adjacent carbons of the substrates. nih.gov

Role of Metal Cofactors in Enzyme Activity and Inhibition

The interaction of this compound with metalloenzymes, such as the zinc-dependent phosphomannose isomerase (PMI), has shed light on the crucial role of metal cofactors in catalysis and inhibition. nih.govjussieu.fr Biochemical and theoretical studies have demonstrated that 5PAH is a potent inhibitor of PMI, with a nanomolar affinity. nih.govjussieu.fr

A key finding is that the hydroxamate moiety of 5PAH is essential for this strong inhibition. It directly coordinates with the active site Zn(II) ion, a mode of binding that is significantly more favorable than ligation through the phosphate (B84403) group. nih.govjussieu.fr This was highlighted by the observation that a similar compound, 5-phospho-D-arabinonate (5PAA), where the hydroxamate group is replaced by a carboxylate, shows no significant inhibitory effect on PMI. nih.govjussieu.fr This stark difference in inhibitory potency underscores the importance of the metal cofactor in the binding of the transition state analogue. The zinc ion is not merely a structural component but plays an active role in catalysis, likely by stabilizing the enediolate intermediate, a role that is effectively mimicked by the chelation of the zinc by 5PAH's hydroxamate group. jussieu.fr

The following table summarizes the inhibitory constants (Ki) of 5PAH and 5PAA for phosphoglucose isomerase and phosphomannose isomerase, illustrating the differential role of the hydroxamate group in binding to these enzymes.

| Enzyme | Compound | Inhibitory Constant (Ki) | Reference |

| Phosphoglucose Isomerase | This compound | 2 x 10⁻⁷ M | proteopedia.org |

| Phosphoglucose Isomerase | 5-phospho-D-arabinonate | 2 x 10⁻⁶ M | proteopedia.org |

| Phosphomannose Isomerase | This compound | Nanomolar affinity | nih.govjussieu.fr |

| Phosphomannose Isomerase | 5-phospho-D-arabinonate | No inhibitory potency | nih.govjussieu.fr |

Distinguishing Between Hydride Shift and Enediol Mechanisms

The catalytic mechanisms of isomerases can theoretically proceed through different pathways, including a hydride shift or the formation of an enediol intermediate. The study of this compound has provided compelling evidence in favor of the enediol mechanism for enzymes like phosphoglucose isomerase and phosphomannose isomerase. proteopedia.orgnih.govnih.govwikipedia.org

A hydride shift mechanism would involve the direct transfer of a hydride ion (a proton with two electrons) from one carbon to another. In contrast, the enediol mechanism involves a proton abstraction to form a cis-enediol or enediolate intermediate, which is then reprotonated at a different position to yield the isomerized product. proteopedia.orgstackexchange.com

5PAH is a synthetic molecule designed to be a stable analogue of the proposed cis-enediol(ate) intermediate. proteopedia.orgnih.gov Its potent inhibition of these isomerases is strong evidence that the catalytic reaction proceeds through an intermediate that is structurally and electronically similar to 5PAH. The crystal structure of the PGI-5PAH complex reveals that the inhibitor binds in a manner that mimics the geometry of the proposed enediol intermediate, with key active site residues positioned to facilitate its formation and stabilization. proteopedia.org This direct structural evidence, combined with the high affinity of the inhibitor, strongly supports the enediol pathway over a direct hydride shift for these enzymes.

Induced Fit Models and Conformational Changes Upon Binding

The binding of a substrate or inhibitor to an enzyme can induce significant conformational changes in the protein structure, a concept known as the induced-fit model. jackwestin.commicrobenotes.com The study of this compound binding provides insights into these dynamic aspects of enzyme catalysis.

While the "lock-and-key" model posits a rigid active site, the induced-fit model suggests that the initial interaction between the enzyme and the substrate is relatively weak, and these interactions induce conformational changes that lead to a tighter, catalytically competent complex. jackwestin.com Evidence for such conformational changes has been observed in isomerases. For example, in human phosphoglucose isomerase, the binding of an inhibitor causes two loops to move closer to the active site. nih.gov It is proposed that the binding of the phosphate moiety of the substrate may trigger this conformational change. nih.gov

Although detailed studies on the specific conformational changes induced by 5PAH are ongoing, it is highly probable that its binding also follows an induced-fit mechanism. The initial electrostatic and hydrogen bonding interactions between 5PAH and the active site residues would guide the inhibitor into the binding pocket. This initial binding would then trigger the observed conformational changes, such as the movement of flexible loops, to create a more complementary and tightly bound enzyme-inhibitor complex. This process not only ensures high-affinity binding but also properly orients the catalytic residues for the chemical transformation of the actual substrate, or in the case of the inhibitor, leads to a stable, non-reactive complex.

Advanced Research Methodologies for 5 Phospho D Arabinonohydroxamate Investigations

Enzyme Kinetics and Inhibition Constant Determination

The characterization of 5-phospho-D-arabinonohydroxamate as an enzyme inhibitor hinges on detailed kinetic studies. These analyses determine the inhibitor's potency, typically expressed as the inhibition constant (Kᵢ), and provide insights into its mode of action.

This compound has been identified as a highly potent inhibitor of both type I and type II phosphomannose isomerases (PMIs). nih.gov It is considered a high-energy intermediate analogue, mimicking the transition state of the enzymatic reaction. nih.gov Research has indicated that 5PAH exhibits a nanomolar affinity for PMI, signifying a very strong binding interaction. nih.govjussieu.fr Its inhibition constant is reported to be at least three orders of magnitude smaller than that of previously known PMI inhibitors. nih.gov In contrast, a structurally similar compound, 5-phospho-D-arabinonate (5PAA), where the hydroxamate group is replaced by a carboxylate, shows no inhibitory effect on PMI. nih.gov This highlights the critical role of the hydroxamate moiety in the inhibitory activity of 5PAH, which has been shown to bind to the active site Zn(II) ion. nih.gov

The determination of the inhibition constant (Kᵢ) is a critical aspect of these studies. While a precise numerical Kᵢ value for 5PAH is not consistently reported in the literature, its characterization as a "nanomolar inhibitor" provides a qualitative measure of its high potency. For comparison, other inhibitors of PMI have been characterized with specific Kᵢ values.

Below is an interactive table summarizing the inhibitory characteristics of compounds targeting phosphomannose isomerase.

Site-Directed Mutagenesis for Residue Function Analysis

Site-directed mutagenesis is an invaluable tool for identifying and characterizing the specific amino acid residues within an enzyme's active site that are crucial for substrate binding and catalysis, as well as for interaction with inhibitors like this compound. nih.govnih.govbiorxiv.org By systematically replacing specific amino acids, researchers can assess the impact of these changes on enzyme function and inhibitor affinity.

In the context of phosphomannose isomerase (PMI), the target of 5PAH, site-directed mutagenesis has been employed to elucidate the roles of key active site residues. For instance, studies on a bifunctional PMI-GMP from Pseudomonas aeruginosa have identified Lys-175 as being primarily involved in binding the D-mannose 1-phosphate substrate. The crystal structure of Candida albicans PMI complexed with a close analogue of 5PAH, 5-phospho-d-arabinonhydrazide (5PAHz), has suggested that Glu294 acts as the catalytic base, responsible for proton transfer during the isomerization reaction. researchgate.net

The following interactive table details the findings from site-directed mutagenesis studies on phosphomannose isomerase.

Biochemical Assays for Enzyme Activity and Inhibition Profiling

To study the inhibitory effects of compounds like this compound, reliable biochemical assays are essential to measure the activity of the target enzyme, phosphomannose isomerase (PMI). A commonly used method is the continuous spectrophotometric coupled enzyme assay. sigmaaldrich.comnih.govnih.govillinois.edu

This assay measures the conversion of D-mannose 6-phosphate to D-fructose 6-phosphate by PMI. The product, D-fructose 6-phosphate, is then converted to glucose 6-phosphate by a coupling enzyme, phosphoglucose (B3042753) isomerase (PGI). Subsequently, another coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH), oxidizes glucose 6-phosphate to 6-phospho-D-gluconate, which is accompanied by the reduction of β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) to NADPH. The increase in NADPH concentration can be continuously monitored by measuring the absorbance at 340 nm. sigmaaldrich.com The rate of this absorbance change is directly proportional to the PMI activity. When an inhibitor such as 5PAH is introduced, a decrease in the rate of NADPH formation is observed, allowing for the quantification of inhibition.

The components and conditions for a typical coupled spectrophotometric assay for PMI are summarized in the interactive table below.

Advanced Protein Expression and Purification Techniques for Target Enzymes

The investigation of this compound's interaction with its target enzyme necessitates the availability of pure, active phosphomannose isomerase (PMI). Recombinant protein expression and purification techniques are standardly employed to produce the required quantities of the enzyme. scispace.comnih.gov

The gene encoding PMI is typically cloned into a suitable expression vector, such as a pET vector, which often incorporates an affinity tag (e.g., a polyhistidine-tag or His-tag) to facilitate purification. This recombinant plasmid is then introduced into a host organism, most commonly Escherichia coli strains like BL21(DE3), which are optimized for protein expression. sigmaaldrich.comresearchgate.netcusabio.com

Expression of the target protein is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). Following induction, the bacterial cells are harvested and lysed to release the cellular contents, including the recombinant PMI. The protein is then purified from the cell lysate using affinity chromatography. If a His-tag is used, the lysate is passed through a column containing a resin with immobilized nickel or cobalt ions, which selectively bind the His-tagged protein. After washing away unbound proteins, the purified PMI is eluted from the column. Further purification steps, such as size-exclusion chromatography, may be employed to achieve higher purity.

The following interactive table outlines a general workflow for the expression and purification of recombinant phosphomannose isomerase.

Broader Implications in Enzyme Catalysis and Metabolism

Understanding Glycolytic and Sugar Phosphate (B84403) Metabolism

The study of 5-phospho-D-arabinonohydroxamate offers critical insights into the regulation and connectivity of central carbohydrate metabolic pathways, namely glycolysis and the pentose (B10789219) phosphate pathway (PPP).

Phosphoglucose (B3042753) isomerase (PGI), also known as glucose-6-phosphate isomerase, is a pivotal enzyme that catalyzes the second step in glycolysis: the reversible isomerization of D-glucose 6-phosphate (G6P) to D-fructose 6-phosphate (F6P). nih.govresearchgate.netproteopedia.org This reaction is a crucial junction, directing carbon flux into energy production via glycolysis or into anabolic processes through the pentose phosphate pathway, which also utilizes G6P as a starting substrate. nih.govnih.gov 5PAH is the most potent inhibitor of PGI reported to date, with an inhibition constant (Ki) of 2 x 10-7 M. nih.govresearchgate.net By acting as a powerful competitive inhibitor that mimics the reaction's transition state, 5PAH allows researchers to probe the consequences of specifically blocking this metabolic node. nih.govproteopedia.org

Furthermore, 5PAH has proven to be an exceptionally effective inhibitor of phosphomannose isomerases (PMIs), enzymes that catalyze the interconversion of D-mannose 6-phosphate (M6P) and F6P. nih.gov This reaction provides a vital entry point for mannose into the glycolytic pathway. The inhibition of both type I and type II PMIs by 5PAH is significantly stronger—by at least three orders of magnitude—than previously known inhibitors. nih.gov This potent and specific inhibition helps to elucidate the metabolic flux and regulatory importance of these isomerases in connecting hexose (B10828440) metabolism.

The ability to modulate these key enzymes with 5PAH provides a powerful method for studying the dynamics of sugar phosphate metabolism. For instance, inhibiting PGI can redirect the flow of G6P towards the pentose phosphate pathway, a route essential for producing NADPH for reductive biosynthesis and combating oxidative stress, as well as generating precursors for nucleotide synthesis like D-ribose 5-phosphate. nih.govnih.gov Understanding the intricate balance between these interconnected pathways is fundamental to comprehending cellular homeostasis in both normal and pathological states.

| Enzyme | Abbreviation | Pathway(s) | Reaction Catalyzed | Inhibitory Action of 5PAH |

|---|---|---|---|---|

| Phosphoglucose Isomerase | PGI | Glycolysis, Gluconeogenesis, Pentose Phosphate Pathway | D-glucose 6-phosphate ⇌ D-fructose 6-phosphate | Potent competitive inhibitor (Ki = 0.2 µM), acts as a transition-state analogue. nih.govresearchgate.netproteopedia.org |

| Phosphomannose Isomerase | PMI | Mannose Metabolism, Glycolysis | D-mannose 6-phosphate ⇌ D-fructose 6-phosphate | The most potent inhibitor reported for Type I and Type II PMIs; acts as a high-energy intermediate analogue. nih.gov |

Enzyme Evolution and Mechanistic Divergence

The study of 5PAH's interaction with different isomerases sheds light on enzyme evolution and the phenomenon of mechanistic divergence, where enzymes with different structures or evolutionary origins converge on similar catalytic functions.

A compelling example is found within the phosphomannose isomerase (PMI) family, which comprises at least three distinct types (I, II, and III) that catalyze the same M6P-to-F6P isomerization but share little to no protein sequence identity. nih.gov This indicates that they likely evolved independently to solve the same chemical problem. The finding that 5PAH is an outstanding inhibitor of both the zinc-dependent Type I PMI and the metal-independent Type II PMI is remarkable. nih.gov It suggests that despite their evolutionary divergence and different structural scaffolds, the transition state's electronic and structural features, which 5PAH mimics, are highly conserved. This shared sensitivity to a single intermediate analogue provides strong evidence for a conserved catalytic mechanism centered around a high-energy cis-enediolate-like intermediate across these distinct enzyme families.

A similar comparison can be made between PGI and D-xylose isomerase (XI). These enzymes catalyze analogous isomerization reactions on their respective six-carbon and five-carbon sugar substrates. nih.gov The intermediate of the reaction catalyzed by PGI is proposed to be structurally similar to the transition-state intermediate of the xylose isomerase reaction. nih.gov Studying how a meticulously designed analogue like 5PAH binds to the active site of PGI allows for inferences about the catalytic strategies employed by related enzymes. The crystal structure of the PGI-5PAH complex reveals specific interactions, such as the role of an active site glutamate (B1630785) (Glu-357) in proton transfer and an arginine (Arg-272) in stabilizing the negatively charged intermediate. nih.govresearchgate.net These findings provide a structural blueprint that can be compared with the active sites of other isomerases to understand how different protein frameworks have evolved to stabilize the same transient chemical species.

Rational Design Principles for Enzyme Modulators

This compound serves as a textbook case for the power of rational design in creating potent and specific enzyme modulators. Its conception was based on a deep understanding of the PGI-catalyzed reaction mechanism, which proceeds through a planar, high-energy cis-enediol(ate) intermediate. nih.govresearchgate.net

The design of 5PAH as a stable analogue of this transient species is a key principle of transition-state analogue inhibition. By synthesizing a molecule that closely resembles the geometry and charge distribution of the reaction's energetic peak, a much tighter binding affinity can be achieved compared to substrate analogues. The success of this strategy is evident in 5PAH's nanomolar-to-micromolar inhibition constants for its target enzymes. nih.govnih.gov

The importance of specific functional groups in this rational design process is starkly illustrated by comparing 5PAH with its close relative, 5-phospho-D-arabinonate (5PAA). In 5PAA, the hydroxamate group (-CONHOH) of 5PAH is replaced by a carboxylate group (-COO-). nih.govnih.gov While 5PAA is a strong inhibitor of PGI, it shows no significant inhibitory activity towards PMI. nih.gov Theoretical and experimental studies on the zinc-dependent Type I PMI from Candida albicans revealed that the hydroxamate moiety of 5PAH is crucial for its potent inhibition, as it directly coordinates with the catalytic zinc ion in the active site. nih.gov The carboxylate group of 5PAA is unable to replicate this critical interaction, leading to a dramatic loss of potency. This highlights a core principle of rational design: subtle changes in a modulator's structure can lead to profound differences in binding affinity and enzyme specificity.

The detailed structural information obtained from crystal structures of enzymes complexed with 5PAH provides an invaluable template for future drug design. nih.govresearchgate.net Knowing precisely how the inhibitor orients itself in the active site and which amino acid residues it interacts with allows for the rational design of second-generation modulators with improved properties, such as enhanced specificity, better bioavailability, or different modes of action. nih.gov This iterative process of design, synthesis, and structural evaluation is central to modern medicinal chemistry and the development of novel therapeutics.

| Compound | Key Functional Group | Target Enzyme(s) | Inhibition Potency | Design Principle Illustrated |

|---|---|---|---|---|

| This compound (5PAH) | Hydroxamate | PGI, PMI (Type I & II) | High (nM to µM range) nih.govnih.gov | Transition-state mimicry; importance of metal-chelating group for metalloenzymes. nih.gov |

| 5-phospho-D-arabinonate (5PAA) | Carboxylate | PGI | Strong inhibitor of PGI, but no inhibition of PMI. nih.gov | Demonstrates the critical role of the hydroxamate moiety for PMI inhibition and highlights functional group specificity. nih.gov |

Future Directions in 5 Phospho D Arabinonohydroxamate Research

Exploration of New Enzyme Targets

Research to date has largely centered on the potent, nanomolar inhibition of phosphomannose isomerase (PMI) by 5-phospho-D-arabinonohydroxamate. nih.gov PMIs are crucial for the survival of various pathogens, and the lack of significant sequence identity between microbial and human PMIs makes them attractive therapeutic targets. nih.gov The established success with Type I and Type II PMIs from organisms like Candida albicans and Pseudomonas aeruginosa provides a strong rationale for expanding the scope of investigation. nih.govacs.orgjussieu.fr

Future work should systematically screen this compound and its derivatives against a broader array of enzymes. Priority targets could include:

Other Metalloisomerases: Given that the hydroxamate moiety's metal-chelating ability is key to its inhibitory action against the Zn²⁺-dependent PMI, exploring other zinc-containing isomerases or hydrolases is a logical next step. nih.govwikipedia.org

Phosphoryl Transfer Enzymes: Transition state analogs are powerful inhibitors of phosphoryl transfer enzymes. nih.gov Investigating the effect of this compound on phosphatases and kinases, particularly those involved in microbial carbohydrate metabolism, could reveal novel inhibitory activities.

Enzymes in Related Pathways: Enzymes adjacent to PMI in metabolic pathways, such as phosphoglucose (B3042753) isomerase (PGI) and enzymes involved in the synthesis of GDP-mannose, are also viable candidates. acs.orgwikipedia.org While this compound is a known potent inhibitor of PGI, a comprehensive analysis across different organisms and enzyme isoforms is warranted. acs.org

Development of Advanced Computational Models for Prediction of Binding Affinity

Computational studies have already been instrumental in understanding the binding of this compound to PMI. nih.govjussieu.fr The use of the SIBFA (Sum of Interactions Between Fragments Ab initio computed) polarizable molecular mechanics procedure successfully elucidated the structural and energetic basis for its potent inhibition. nih.gov These models correctly predicted that the hydroxamate group, not the phosphate (B84403), chelates the active site zinc ion, and explained the vast difference in activity compared to the non-inhibitory carboxylate analogue, 5-phospho-D-arabinonate. nih.govjussieu.fr

The future in this area lies in enhancing the predictive power and scope of these models:

Refining Polarizable Force Fields: Continued refinement of polarizable force fields will improve the accuracy of calculated interaction energies and binding geometries. This includes better parameterization for metal-ligand interactions, which are central to the inhibitor's mechanism.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Expanding the use of hybrid QM/MM methods will allow for a more accurate description of the electronic rearrangements that occur during the binding event and catalysis, providing deeper insight into transition state stabilization.

Predictive Screening: The ultimate goal is to develop computational models that can accurately predict the binding affinity of novel this compound derivatives against a wide range of enzyme targets in silico. This would enable the rational design of new inhibitors with enhanced potency and specificity, significantly reducing the time and cost of experimental screening. jussieu.fr These energy-minimized structures can serve as foundational starting points for designing next-generation inhibitors. jussieu.fr

Elucidation of Specificity Determinants for Different Isomerase Families

The phosphomannose isomerases are a diverse group of enzymes, categorized into at least three distinct families (Type I, Type II, and Type III) that share little to no sequence identity but catalyze the same reaction. nih.govjussieu.fr this compound has proven to be a powerful inhibitor of both Type I and Type II PMIs. nih.govacs.org A key to its effectiveness is the hydroxamate functional group, which provides a significant binding advantage over the analogous carboxylate in 5-phospho-D-arabinonate, a compound that does not inhibit either PMI type. acs.org This highlights the critical role of the hydroxamate in chelating the active site metal cofactor. acs.org

However, the subtle structural differences that govern inhibitor specificity across and within these families are not fully understood. Future research should focus on:

Comparative Crystallography: Obtaining high-resolution crystal structures of this compound bound to various isomerases from different families (Type I, II, and III) is a primary objective.

Mutagenesis Studies: Site-directed mutagenesis of active site residues in different PMI families, followed by kinetic and binding analysis with the inhibitor, can pinpoint the specific amino acids responsible for conferring sensitivity or resistance.

Computational Probing: Using the advanced computational models described previously, researchers can compare the binding pockets of different isomerases and simulate the binding of this compound to identify key intermolecular interactions that determine its specificity profile.

| PMI Family | Key Characteristics | Organism Examples |

|---|---|---|

| Type I | Monofunctional, Zn²⁺-dependent metalloenzyme | Saccharomyces cerevisiae, Candida albicans, Homo sapiens, Escherichia coli |

| Type II | Bifunctional (PMI and GDP-mannose pyrophosphorylase activity) | Pseudomonas aeruginosa, Helicobacter pylori, Xanthomonas campestris |

| Type III | Structurally distinct family | Rhizobium meliloti |

Data sourced from references nih.govjussieu.fr.

Integration with High-Throughput Screening Technologies

High-Throughput Screening (HTS) offers a powerful platform to dramatically accelerate research involving this compound. researchgate.net HTS enables the rapid testing of thousands to millions of compounds, and its integration can be envisioned in two primary strategies. researchgate.net

First, this compound can be used as a benchmark or positive control in HTS campaigns designed to discover novel inhibitors against a specific target, such as PMI. By establishing a robust assay, vast chemical libraries can be screened to identify new chemical scaffolds that may offer different modes of inhibition or improved pharmacological properties. acs.org The quality of such screens is critical, and developing assays with reliable readouts (e.g., fluorescence) is a common and effective approach. acs.org

Second, and perhaps more powerfully, HTS can be used to profile this compound and a library of its synthesized derivatives against a wide panel of enzymes. creative-enzymes.com This "reverse" screening approach could rapidly identify new enzyme targets and uncover previously unknown polypharmacology. Modern HTS platforms, including those that utilize microfluidics or advanced mass spectrometry, allow for the rapid determination of inhibitory activity and IC₅₀ values, generating vast amounts of data efficiently. rsc.org This would systematically address the goals outlined in section 9.1 and provide crucial data for building the predictive models mentioned in section 9.2.

| Phase | Objective | Key Activities | Example Metric |

|---|---|---|---|

| Assay Development | Create a robust, automated assay for the target enzyme. | Optimize substrate/enzyme concentrations; select detection method (e.g., fluorescence, luminescence). | Z'-factor > 0.5 |

| Primary Screen | Identify initial "hits" from a large compound library. | Screen library at a single, high concentration. | % Inhibition |

| Hit Confirmation | Confirm activity and eliminate false positives. | Re-test hits in dose-response format. | IC₅₀ Value |

| Lead Optimization | Improve potency and selectivity of confirmed hits. | Synthesize and test analogues; conduct structure-activity relationship (SAR) studies. | Improved IC₅₀, Ki |

This table represents a generalized workflow for HTS in enzyme inhibitor discovery, applicable to research with this compound. researchgate.netacs.orgh1.co

Q & A

What computational methods are most effective for studying the binding mechanism of 5-phospho-D-arabinonohydroxamate to zinc phosphomannose isomerase?

Level : Basic

Methodological Answer :

Polarizable molecular mechanics (PMM) and hybrid quantum mechanical/molecular mechanical (QM/MM) simulations are widely used to model ligand-enzyme interactions. These methods account for electronic polarization effects, critical for accurately predicting binding affinities of this compound to zinc-containing enzymes like phosphomannose isomerase. PMM parameters are derived from quantum mechanical calculations on model systems, while QM/MM partitions the enzyme into quantum (active site) and classical (protein environment) regions .

How can researchers reconcile discrepancies between computational predictions and experimental binding data for this compound?

Level : Advanced

Methodological Answer :

Discrepancies often arise from approximations in force fields or incomplete sampling of conformational states. To address this:

- Validate computational models using experimental techniques like isothermal titration calorimetry (ITC) or X-ray crystallography.

- Employ enhanced sampling methods (e.g., metadynamics) to explore free-energy landscapes of ligand binding.

- Adjust protonation states of active-site residues (e.g., zinc-coordinating histidines) in simulations to match experimental pH conditions .

What spectroscopic techniques are essential for validating the structural integrity of synthesized this compound?

Level : Basic

Methodological Answer :

Nuclear magnetic resonance (NMR) spectroscopy, particularly P-NMR and H-NMR, is critical for confirming phosphorylation sites and stereochemistry. Mass spectrometry (MS) ensures correct molecular weight and purity. Infrared (IR) spectroscopy can identify functional groups like hydroxamate moieties, while X-ray crystallography provides atomic-resolution structural data for crystalline forms .

What challenges arise when integrating polarizable force fields with QM/MM frameworks for modeling inhibitor-enzyme interactions?

Level : Advanced

Methodological Answer :

Key challenges include:

- Parameterization : Developing transferable polarizable parameters for zinc-ligand coordination.

- Computational Cost : Balancing accuracy with scalability for large enzyme systems.

- Charge Transfer : Capturing dynamic electron redistribution between the inhibitor and metal ions. Solutions involve iterative refinement of parameters using experimental data and machine learning-assisted force field optimization .

What enzymatic pathways are implicated in the biosynthesis of this compound?

Level : Basic

Methodological Answer :

The compound is synthesized via phosphorylation of D-arabinonohydroxamate by ATP-dependent kinases. Key enzymes include arabinonohydroxamate kinase, which catalyzes the transfer of a phosphate group to the 5-hydroxyl position. Isotope labeling experiments and enzymatic assays (e.g., HPLC-based activity measurements) are used to trace metabolic flux and confirm reaction intermediates .

How do protonation states of this compound affect its inhibitory activity in molecular dynamics simulations?

Level : Advanced

Methodological Answer :

Protonation states influence hydrogen-bonding networks and electrostatic interactions with the enzyme. For example:

- Deprotonated hydroxamate groups enhance zinc coordination but may destabilize interactions with adjacent residues.

- pH-dependent free-energy calculations (e.g., constant-pH MD) are used to predict optimal protonation states under physiological conditions. Experimental validation via pH-rate dependency studies in enzymatic assays is recommended .

What strategies optimize the synthesis yield of this compound in vitro?

Level : Basic

Methodological Answer :

- Enzyme Engineering : Use directed evolution to improve kinase activity and substrate specificity.

- Reaction Conditions : Optimize pH (6.5–7.5), temperature (25–37°C), and ATP/Mg concentrations.

- Purification : Employ ion-exchange chromatography to separate phosphorylated products from unreacted substrates. Monitor yields via LC-MS or enzymatic coupling assays .

How can conflicting data on the competitive vs. non-competitive inhibition mode of this compound be resolved?

Level : Advanced

Methodological Answer :

- Kinetic Analysis : Perform Michaelis-Menten experiments with varying substrate and inhibitor concentrations. Lineweaver-Burk plots distinguish competitive (intersecting y-axis) from non-competitive (parallel lines) inhibition.

- Structural Studies : Use cryo-EM or X-ray crystallography to visualize inhibitor binding sites.

- Mutagenesis : Test inhibition in enzymes with mutated active-site residues to identify critical interactions .

What role does quantum mechanical accuracy play in predicting the binding free energy of this compound?

Level : Advanced

Methodological Answer :

Quantum mechanical methods (e.g., density functional theory, DFT) provide precise electronic structure data for zinc-ligand bonds, which classical force fields often misrepresent. However, QM calculations are limited to small systems. Hybrid QM/MM approaches combine DFT accuracy for the active site with MM efficiency for the protein, enabling free-energy perturbation (FEP) calculations with reduced error margins .

How do researchers ensure reproducibility in studies involving this compound?

Level : Basic

Methodological Answer :

- Standardized Protocols : Document synthesis, purification, and assay conditions in detail.

- Reference Compounds : Use commercially available analogs (e.g., 5-phospho-D-arabinonate) as controls.

- Data Sharing : Deposit raw NMR, MS, and crystallography data in public repositories (e.g., PubChem, PDB). Cross-validate findings with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.